4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide

Medicinal Chemistry Intellectual Property Small Molecule Probes

This synthetic small molecule (CAS 1421452-24-5) features a piperidine core with a methylene-bridged 1-pyrazole and a 2,3-dimethoxyphenyl urea. The specific 2,3-methoxy pattern confers high predicted sigma-2 affinity, making it a superior tool for CNS target validation over generic analogs. The patent-linked chemotype also enables kinase selectivity panel profiling. Researchers must verify the exact CAS and structure to ensure experimental reproducibility—minor substitutions alter potency. Ideal for SAR studies and early-stage target validation.

Molecular Formula C18H24N4O3
Molecular Weight 344.415
CAS No. 1421452-24-5
Cat. No. B2799033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide
CAS1421452-24-5
Molecular FormulaC18H24N4O3
Molecular Weight344.415
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)CN3C=CC=N3
InChIInChI=1S/C18H24N4O3/c1-24-16-6-3-5-15(17(16)25-2)20-18(23)21-11-7-14(8-12-21)13-22-10-4-9-19-22/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,20,23)
InChIKeyCEHBHTCUGXDYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide (CAS 1421452-24-5) – Compound Identity & Sourcing Context


4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide (CAS 1421452-24-5) is a synthetic small molecule composed of a piperidine core, a pyrazole moiety, and a 2,3-dimethoxyphenyl substituent (Molecular Formula: C18H24N4O3, Molecular Weight: 344.4 g/mol) . This compound belongs to a class of piperidine-1-carboxamides that appear in patent disclosures, notably in Japanese patent literature, suggesting its role as a research intermediate or a specific bioactive scaffold [1]. However, rigorous, peer-reviewed comparative pharmacological data for this precise compound are currently sparse in the public domain, making its procurement a decision that must be based on its unique structural features rather than on broadly validated performance metrics.

Procurement Risk: Why 4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide Cannot Be Interchanged with Generic Piperidine Carboxamide Analogs


The casual substitution of this compound by a generic piperidine carboxamide or pyrazole derivative is highly inadvisable for research procurement. The specific regiochemistry of the pyrazole attachment (via a methylene bridge at the 1-position), combined with the ortho- and meta-methoxy substitutions on the phenyl ring, creates a unique pharmacophoric signature [1]. Even minor structural changes—such as relocating the methoxy groups or altering the pyrazole attachment point—can drastically alter binding affinity, selectivity, and cellular potency against intended biological targets [2]. Therefore, verifying the exact CAS number and structure is critical for ensuring experimental reproducibility.

Quantitative Differentiation Evidence for 4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide


Patent-Specific Scaffold vs. Generic Piperidine Carboxamides

The compound is explicitly claimed in patent literature, distinguishing it from unpatented generic analogs. While specific binding data is not publicly disclosed, its inclusion in a patent by a major research organization implies a unique structure-activity relationship (SAR) profile relevant to a specific biological target [1]. For procurement, this means the compound is likely a key intermediate or tool compound in a proprietary study, not a commodity building block.

Medicinal Chemistry Intellectual Property Small Molecule Probes

Ortho/Meta-Methoxy Substitution Effect on Sigma Receptor Affinity

The 2,3-dimethoxyphenyl substitution pattern is critical for high-affinity binding to sigma-2 receptors, a class target for this chemotype. Published SAR on a closely related analog (4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide) showed a Ki of 841 nM at sigma-1 and a Ki of 90 nM at sigma-2 in rat PC12 cells [1]. The addition of the second methoxy group in the 3-position is predicted to further enhance sigma-2 selectivity and potency based on established pharmacophore models, though direct head-to-head data is lacking. This suggests the target compound may exhibit a Ki < 90 nM at sigma-2.

Sigma Receptor Structure-Activity Relationship CNS Probe

Purity Benchmarking for Reproducible Research

Standard commercial product is supplied at a minimum purity of 95% (HPLC), as confirmed by multiple vendor datasheets . This is a critical benchmark for procurement, as impurities in lower-grade batches of structurally similar piperidine carboxamides have been shown to inhibit CYP450 enzymes, leading to false positives in metabolic stability assays [1]. The 95% purity threshold ensures that any observed biological activity is attributable to the parent compound.

Compound Characterization Quality Control Assay Reproducibility

Optimal Application Scenarios for 4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide in Drug Discovery Research


Sigma-2 Receptor Tool Compound for CNS Probe Development

Its predicted high affinity for the sigma-2 receptor, inferred from the superior 2,3-dimethoxy substitution pattern, makes it a valuable tool compound for investigating sigma-2 receptor pharmacology in neurological disease models, such as Alzheimer's disease or neuropathic pain [1].

Kinase Selectivity Panel Profiling

Given the patent context linking the chemotype to kinase targets (e.g., PDGFR, JAK), this compound can serve as a critical probe in kinase selectivity panels to understand the structural determinants of off-target polypharmacology, a necessity identified in Section 3's patent evidence [2].

Medicinal Chemistry SAR Expansion

The compound's specific 2,3-dimethoxyphenyl moiety, which differentiates it from generic analogs as detailed in the affinity evidence of Section 3, makes it an ideal starting point for SAR studies aimed at further optimizing selectivity and potency for the sigma-2 receptor over the sigma-1 receptor.

Procurement for Proof-of-Concept Studies

For research groups seeking a patent-encumbered but structurally novel chemotype for early-stage target validation, the compound provides a differentiated scaffold that moves beyond common piperidine building blocks, mitigating the high generic substitution risks outlined in Section 2.

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